molecular formula C12H16FN3O B7409913 N'-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide

N'-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide

Cat. No.: B7409913
M. Wt: 237.27 g/mol
InChI Key: FVXQLCQMDCCRKO-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a 4-fluorophenyl group attached to a pyrrolidin-1-ylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide typically involves the reaction of 4-fluoroaniline with pyrrolidine-1-acetic acid hydrazide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide can be compared with other similar compounds, such as:

  • N’-(4-chlorophenyl)-2-pyrrolidin-1-ylacetohydrazide
  • N’-(4-bromophenyl)-2-pyrrolidin-1-ylacetohydrazide
  • N’-(4-methylphenyl)-2-pyrrolidin-1-ylacetohydrazide

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of N’-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide .

Properties

IUPAC Name

N'-(4-fluorophenyl)-2-pyrrolidin-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-10-3-5-11(6-4-10)14-15-12(17)9-16-7-1-2-8-16/h3-6,14H,1-2,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXQLCQMDCCRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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